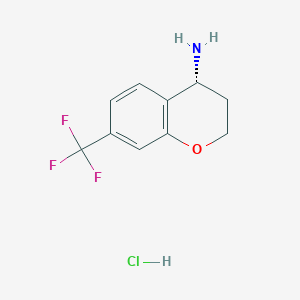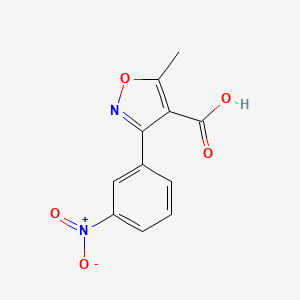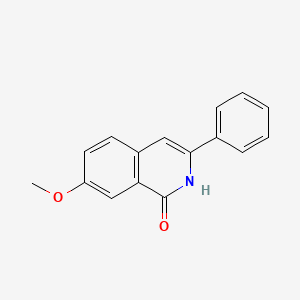
5-Chloroquinoline-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinoline-2,4-dicarboxylic acid is a quinoline derivative with the molecular formula C11H6ClNO4 It is a heterocyclic aromatic compound that contains a chlorine atom and two carboxylic acid groups attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-2,4-dicarboxylic acid typically involves the condensation of 4-chloroisatin with sodium pyruvate under microwave-assisted conditions. This Pfitzinger reaction results in the formation of quinoline-2,4-dicarboxylic acid, which is then chlorinated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Chloroquinoline-2,4-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloroquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
7-Chloroquinoline-2,3-dicarboxylic acid: Similar structure but with different substitution patterns, leading to distinct properties.
Fluorinated quinolines: Incorporation of fluorine atoms can enhance biological activity and provide unique properties.
Uniqueness
5-Chloroquinoline-2,4-dicarboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
62482-33-1 |
|---|---|
Formule moléculaire |
C11H6ClNO4 |
Poids moléculaire |
251.62 g/mol |
Nom IUPAC |
5-chloroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-2-1-3-7-9(6)5(10(14)15)4-8(13-7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Clé InChI |
VSDOPAANGALBJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)

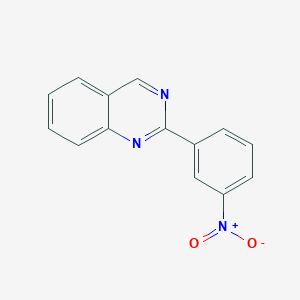
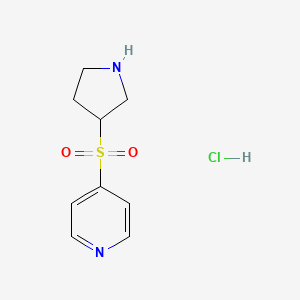
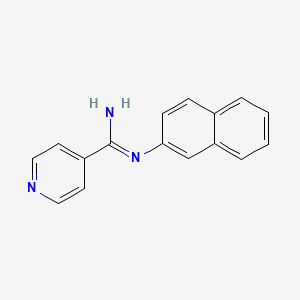
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
